molecular formula C10H11NOS B14419411 ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene CAS No. 86734-33-0

({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene

Cat. No.: B14419411
CAS No.: 86734-33-0
M. Wt: 193.27 g/mol
InChI Key: ZTEZBXVGUPALRI-UHFFFAOYSA-N
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Description

({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with an ethynyl group and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene typically involves multi-step organic reactions One common approach is the reaction of benzene derivatives with ethynylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfur-containing benzene derivatives: Compounds like thiophenol and benzothiazole share structural similarities.

    Ethynyl-substituted benzenes: Compounds such as phenylacetylene and ethynylbenzene have similar ethynyl groups.

Uniqueness

({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene amino group differentiates it from other sulfur-containing and ethynyl-substituted benzene derivatives, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

86734-33-0

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

dimethyl-oxo-(2-phenylethynylimino)-λ6-sulfane

InChI

InChI=1S/C10H11NOS/c1-13(2,12)11-9-8-10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZTEZBXVGUPALRI-UHFFFAOYSA-N

Canonical SMILES

CS(=NC#CC1=CC=CC=C1)(=O)C

Origin of Product

United States

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